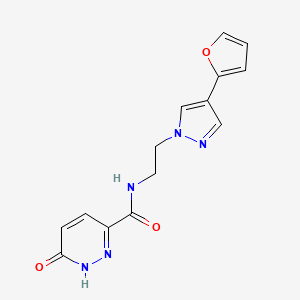

![molecular formula C8H17FO4S B2929452 [1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate CAS No. 2402828-49-1](/img/structure/B2929452.png)

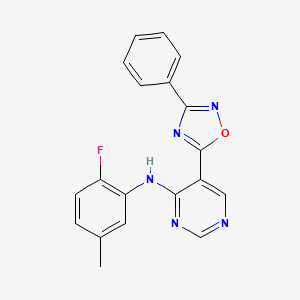

[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It seems to be related to 2-methylpropan-2-amine , which has a molecular formula of CHNO, an average mass of 328.404 Da, and a monoisotopic mass of 328.199829 Da .

Aplicaciones Científicas De Investigación

Fluorination in Organic Synthesis

The compound has been explored in the field of fluorination, specifically in organic synthesis. For example, the use of difluorobis(fluoroxy)methane (BDM) as an electrophilic fluorinating agent demonstrates high regioselectivity in fluorination processes (Bailey, Casteel, & Syvret, 2002). This highlights the role of similar compounds in achieving specific chemical modifications in organic compounds.

Enzyme Interaction Studies

In the study of enzyme interactions, methanesulfonyl fluoride has shown interesting behavior in its reaction with acetylcholinesterase, forming a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). This kind of research is crucial for understanding enzyme mechanisms and for designing enzyme inhibitors.

Synthesis of Organic Compounds

The compound has been used in the synthesis of various organic molecules. For instance, the formal addition of methanesulfenyl fluoride to unsaturated substrates is a method employed for the synthesis of β-fluoroalkyl-methylthioethers (Haufe et al., 1988). Such methods are significant in creating specific fluorinated compounds which have various applications, including in pharmaceuticals.

Catalytic Reactions

The compound is also important in catalytic reactions. For example, iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been achieved, leading to enantiopure compounds (Liu et al., 2009). Such catalytic processes are key in the efficient and selective synthesis of complex molecules.

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the sensitive and selective determination of stronger acids, such as methanesulfonic acid, based on acid-base interactions with specific fluorophores (Masuda et al., 2005). This showcases the role of the compound in developing analytical techniques for chemical analysis.

Microbial Metabolism Research

Research on microbial metabolism of methanesulfonic acid, a related compound, has been conducted. This is vital in understanding the biogeochemical cycling of sulfur and the metabolic pathways in microbes (Kelly & Murrell, 1999).

Propiedades

IUPAC Name |

[1-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FO4S/c1-8(2,3)12-6-7(5-9)13-14(4,10)11/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYKYAWNTLIOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CF)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)

![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)

![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)

![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)

![2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2929388.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929391.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2929392.png)